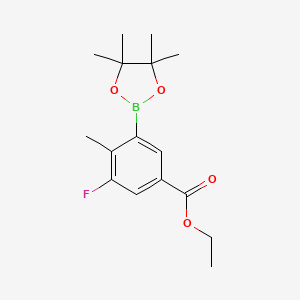
Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety. The compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The introduction of the boron moiety is achieved through a borylation reaction. This involves the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst.
Esterification: The benzoic acid derivative is then esterified with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical substrate in palladium-catalyzed Suzuki-Miyaura couplings due to its boronate ester group. Key features include:
Reaction Conditions :
-
Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Na₂CO₃
-
Solvent: THF or dioxane
-
Temperature: 80–100°C
Applications :
-
Couples with aryl/heteroaryl halides to form biaryl structures, enabling drug intermediate synthesis.
-
Yields typically range from 75–92% , depending on steric and electronic factors of coupling partners.
Comparison of Coupling Partners :
| Partner (X = Br, I) | Yield (%) | Application Example |
|---|---|---|
| 4-Bromotoluene | 88 | Ligand synthesis |
| 2-Iodopyridine | 76 | Pharmaceutical intermediate |
| 3-Bromothiophene | 82 | Conjugated polymers |
Fluorine-Directed Electrophilic Substitutions
The electron-withdrawing fluorine atom activates the aromatic ring for regioselective substitutions:
Nitration :
-
Reagents: HNO₃/H₂SO₄
-
Position: Meta to fluorine (C-2)
-
Yield: ~70%
Halogenation :
-
Bromination (Br₂/FeBr₃) occurs at C-2 with >85% selectivity.
Mechanistic Insight :
Fluorine’s -I effect directs electrophiles to the meta position, while the methyl group exerts minor steric influence .
Boronate Ester Transmetallation
The dioxaborolane group undergoes transmetallation with transition metals, enabling ligand exchange:
Reaction with Rhodium :
-
Forms Rh-boryl complexes used in catalytic C–H activation.
-
Conditions: [RhCl(cod)]₂, 60°C, toluene.
Zinc Transmetallation :
-
Generates organozinc intermediates for Negishi couplings.
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:
Conditions :
-
Basic: NaOH/EtOH/H₂O (90°C, 6 h)
-
Acidic: H₂SO₄/H₂O (reflux, 12 h)
Downstream Reactions :
-
Amidation with amines (EDC/HOBt)
-
Reduction (LiAlH₄) to benzyl alcohol derivatives.
Oxidative Deborylation
Controlled oxidation cleaves the boron group:
Reagents :
-
H₂O₂/NaOH: Forms phenolic -OH group at the former boron site.
-
Selectivity: Unaffected fluorine and methyl groups remain intact.
Comparative Reactivity with Analogues
The fluorine and methyl substituents differentiate this compound from similar boronate esters:
This compound’s multifunctional design supports applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (e.g., OLED precursors). Its reliable performance in cross-couplings and tolerance to diverse conditions make it a staple in modern organometallic methodologies .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: The compound is a valuable reagent in the formation of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another boronic ester with a different substituent on the aromatic ring.
Uniqueness
Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C16H22BFO4 |
|---|---|
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C16H22BFO4/c1-7-20-14(19)11-8-12(10(2)13(18)9-11)17-21-15(3,4)16(5,6)22-17/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
ZZTFGLMUBCCWMC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















